![molecular formula C12H8ClN3S B8692209 4-chloro-6-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine](/img/structure/B8692209.png)
4-chloro-6-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine
描述
4-chloro-6-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a chloro group at the 4-position, a pyridin-3-yl group at the 2-position, and a methyl group at the 6-position. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene derivatives, with formamidine or other suitable reagents to form the thieno[2,3-d]pyrimidine core.
Substitution with Pyridin-3-yl Group: The pyridin-3-yl group is introduced through nucleophilic substitution reactions, often using pyridine derivatives and appropriate catalysts.
Methylation: The methyl group at the 6-position can be introduced using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
4-chloro-6-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridin-3-yl and thieno[2,3-d]pyrimidine moieties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, facilitated by palladium catalysts.
Common Reagents and Conditions
Chlorinating Agents: POCl3, SOCl2
Methylating Agents: CH3I, (CH3O)2SO2
Catalysts: Palladium catalysts for coupling reactions
Major Products
Substituted Derivatives: Products with various substituents replacing the chloro group.
Coupled Products: Products formed through coupling reactions with aryl or alkyl groups.
科学研究应用
4-chloro-6-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent, particularly in the development of kinase inhibitors for cancer treatment.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-chloro-6-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and blocking signal transduction pathways involved in cell proliferation and survival. This leads to the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrrolo[2,3-d]pyrimidine: Shares structural similarities and is used in similar applications.
Thieno[3,2-d]pyrimidine: Another thienopyrimidine derivative with comparable properties.
Uniqueness
4-chloro-6-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of chloro, pyridin-3-yl, and methyl groups makes it a versatile scaffold for the development of novel bioactive compounds.
属性
分子式 |
C12H8ClN3S |
|---|---|
分子量 |
261.73 g/mol |
IUPAC 名称 |
4-chloro-6-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H8ClN3S/c1-7-5-9-10(13)15-11(16-12(9)17-7)8-3-2-4-14-6-8/h2-6H,1H3 |
InChI 键 |
CUURLLLXVGYGBR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(S1)N=C(N=C2Cl)C3=CN=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

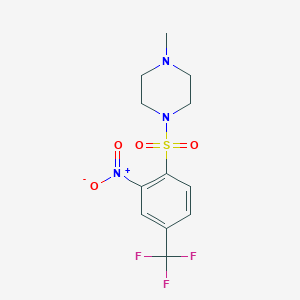
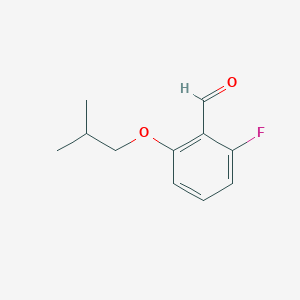
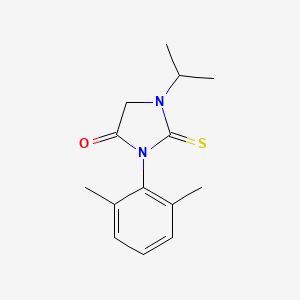
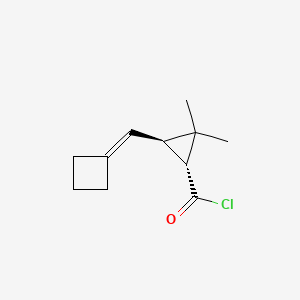
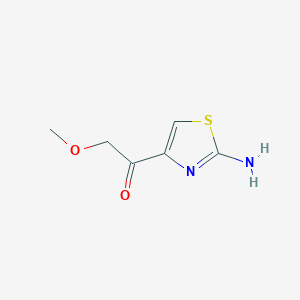
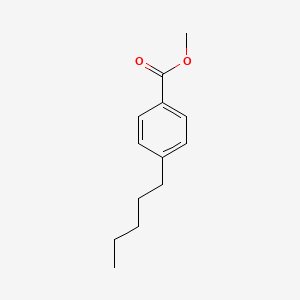
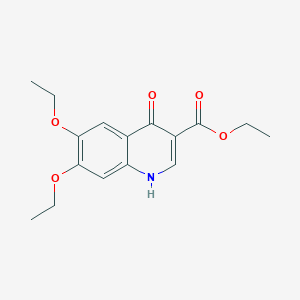
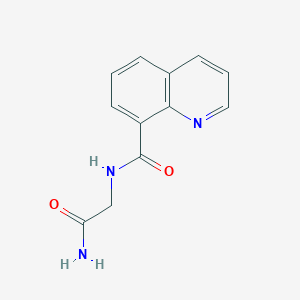
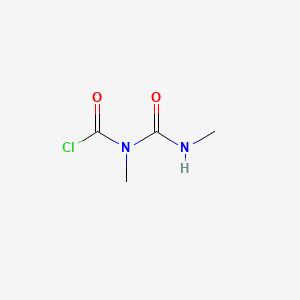

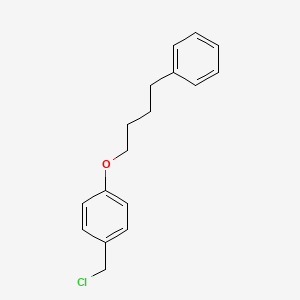
![7-Acetyl-3-ethoxy-7-azaspiro[3.5]non-2-en-1-one](/img/structure/B8692216.png)

